molecular formula C15H20N2O6S2 B2542136 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2097941-29-0

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2542136
CAS No.: 2097941-29-0
M. Wt: 388.45
InChI Key: PKHOLTOKMVOPDC-SWGQDTFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C15H20N2O6S2 and its molecular weight is 388.45. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis and Molecular Structure : Research on aromatic sulfonamides, including derivatives similar to "N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide," has focused on their synthesis and the determination of their crystal and molecular structures. Studies have used X-ray molecular structure determination and computational models to examine the conformational behavior of these compounds in various states. Such analysis reveals characteristic structures stabilized via intramolecular hydrogen bonding, highlighting the compound's potential for further chemical and pharmaceutical applications (Remko, Kožíšek, Semanová, & Gregáň, 2010).

  • Ring Inversion Studies : The inversion of the morpholine ring in N-arylsulfonyl morpholines, which are structurally related to the compound , has been studied using variable-temperature (1)H NMR spectroscopy. These studies provide insights into the effects of exocyclic conjugation on the molecule's dynamics and structure, offering a foundation for designing molecules with desired properties for specific applications (Modarresi-Alam et al., 2009).

Chemical Properties and Applications

  • Antimicrobial Agents : Derivatives containing the morpholine moiety have been synthesized and tested as antimicrobial agents. The research in this area focuses on developing new molecules with potential pharmacological applications, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Sahin et al., 2012).

  • Enzyme Inhibition : Certain derivatives have been assayed as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentrations. This indicates the potential of such compounds in the development of enzyme inhibitors for therapeutic uses (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Polymer Synthesis : The compound and its derivatives have been involved in studies related to polymer synthesis, particularly in the development of biodegradable polyesteramides with pendant functional groups. These studies explore the possibilities of using such compounds in creating new materials with specific physical and chemical properties (Veld, Dijkstra, & Feijen, 1992).

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOLTOKMVOPDC-SWGQDTFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.